molecular formula C10H7Cl2FO2 B2720241 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one CAS No. 2137735-78-3

2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one

Cat. No.: B2720241
CAS No.: 2137735-78-3
M. Wt: 249.06
InChI Key: GNAPEEGPLMRUPO-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one ( 2137735-78-3 ) is a fluorinated and chlorinated organic compound with the molecular formula C 10 H 7 Cl 2 FO 2 . It is characterized by its distinct structure featuring two reactive chloroacetyl groups, making it a versatile and valuable bifunctional building block in synthetic organic chemistry. The presence of the 3-chloro-4-fluorophenyl motif is a notable structural feature in medicinal chemistry. Recent scientific literature has highlighted that derivatives containing the 3-chloro-4-fluorophenyl fragment show significant potential as inhibitors of tyrosinase (TYR), a key enzyme implicated in melanin production . Research indicates that this specific motif can effectively interact with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), suggesting that this compound could serve as a critical synthetic intermediate in the development of novel tyrosinase inhibitors for potential pharmaceutical and cosmetic applications . This product is intended for research purposes as a chemical precursor. Researchers can leverage its dual reactive sites to construct more complex molecular architectures. As with all compounds of this nature, proper safety protocols should be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2FO2/c11-4-9(14)6-1-2-8(13)7(3-6)10(15)5-12/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAPEEGPLMRUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137735-78-3
Record name 2-chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one typically involves the chlorination of a precursor compound followed by acetylation. One common method involves the reaction of 3-(2-chloroacetyl)-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different ketones or alcohols.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as chloroacetyl chloride and 4-fluorobenzaldehyde.
  • Reaction Conditions : The reaction is usually performed under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product while minimizing side reactions.

Pharmaceutical Applications

2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Anticancer Agents : The compound has been explored for its potential in developing anticancer drugs due to its ability to modify biological pathways involved in tumor growth.
  • Antimicrobial Compounds : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel derivatives from 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds were tested against various cancer cell lines, showing effective cytotoxicity and selectivity.

Case Study 2: Development of Antimicrobial Agents

Research involving microbial assays highlighted the effectiveness of modified derivatives based on this compound against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous chloroacetylated aromatic ketones. Key comparisons include:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications Reference
2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one C₁₀H₆Cl₂FO₂ 263.06 3-(Cl-acetyl), 4-F Bifunctional reactivity for cross-coupling
2-Chloro-1-(3-chlorophenyl)ethanone C₈H₆Cl₂O 189.04 3-Cl Precursor for anticonvulsant derivatives
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone C₉H₆ClF₃O 222.59 3-CF₃ Enhanced electrophilicity for alkylation
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one C₁₀H₇Cl₂NO 228.08 Indole-substituted Building block for heterocyclic systems
2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one C₁₂H₈ClFO₂ 238.65 2-Cl, 4-F, furan Fluoroaromatic-furan hybrid for drug discovery

Research Findings and Challenges

Spectroscopic Characterization

  • 19F NMR : The 4-fluoro substituent would produce distinct deshielded signals, as observed in 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one (δ ~ -110 ppm in DMSO-d₆) .
  • IR Spectroscopy : The carbonyl stretch (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) align with data from compound 5a (IR: 1680 cm⁻¹ for C=O) .

Biological Activity

2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one, commonly referred to by its CAS number 53688-18-9, is a synthetic organic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₆ClF₁O
Molecular Weight172.584 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point240.3 ± 15.0 °C at 760 mmHg
Flash Point99.1 ± 20.4 °C
LogP1.95

These properties indicate that the compound is a halogenated ketone, which may contribute to its biological activity through interactions with various biological targets.

Antitumor Activity

Research has shown that derivatives of halogenated ketones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one have been evaluated for their antiproliferative effects.

  • Case Study : A study demonstrated that similar chlorinated phenyl derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong potential as anticancer agents .

The mechanism underlying the anticancer properties of these compounds often involves the induction of apoptosis and cell cycle arrest:

  • Cell Cycle Arrest : Research indicates that these compounds can induce G2/M phase arrest in cancer cells, preventing their progression and proliferation .
  • Apoptosis Induction : Flow cytometry analyses have shown a significant increase in early apoptotic cells upon treatment with similar compounds, suggesting that they trigger programmed cell death pathways .

Antimicrobial Activity

In addition to their antitumor potential, halogenated ketones have also been investigated for their antimicrobial properties:

  • Antibacterial Studies : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics . The presence of electron-withdrawing groups like chlorine enhances their antibacterial activity by disrupting bacterial cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one can be correlated with its structure:

  • Electrophilicity : The presence of chlorine and fluorine atoms increases the electrophilicity of the compound, enhancing its ability to form covalent bonds with nucleophiles in biological systems.
  • Hydrophobic Interactions : The phenyl ring contributes to hydrophobic interactions with target proteins, facilitating binding and subsequent biological effects.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one?

The compound can be synthesized via Friedel-Crafts acylation or direct acylation of substituted anilines . A common method involves reacting 3-amino-4-fluorophenyl derivatives with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane/aqueous NaOH) at 0–5°C to control exothermicity . The reaction typically requires 3–6 hours, followed by purification via recrystallization or column chromatography. Yields range from 44% to 78%, depending on substituent steric effects and reaction optimization .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows a characteristic doublet in ¹H NMR (~7.2–7.8 ppm) .
  • HPLC : Used to assess purity (>98%) and monitor reaction progress .
  • Elemental Analysis : Validates molecular formula (C₁₀H₆Cl₂FO₂) and absence of residual solvents .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as a toxic, corrosive solid (UN 2928). Key precautions include:

  • Use of PPE (nitrile gloves, goggles, lab coat).
  • Handling in a fume hood to avoid inhalation of chloroacetyl vapors.
  • Storage in airtight containers away from moisture, as hydrolysis may generate corrosive byproducts .

Q. How is this compound utilized in heterocyclic synthesis?

It serves as a multifunctional alkylating agent for synthesizing pyrimidines, benzothiazines, and other heterocycles. For example, reacting with thioureas in acetone/K₂CO₃ yields hydroxypyrimidine derivatives with potential HDAC inhibitory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic acylation rates but may increase side reactions. Biphasic systems (DCM/H₂O) improve selectivity .
  • Catalysis : Lewis acids (AlCl₃) or KI (phase-transfer catalyst) accelerate acylation while reducing hydrolysis .
  • Temperature Control : Maintaining ≤5°C minimizes decomposition of the chloroacetyl intermediate .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is ideal. The chloro and fluoro substituents generate distinct electron density maps, aiding in resolving positional disorder. High-resolution data (d-spacing <0.8 Å) are recommended for accurate thermal parameter modeling .

Q. Can this compound act as a precursor for HDAC inhibitors?

Yes. Its chloroacetyl group reacts with hydroxamic acids or amines to form zinc-binding motifs critical for HDAC inhibition. For instance, coupling with 4-aminobenzamide derivatives produces analogs with IC₅₀ values <100 nM in enzymatic assays .

Q. How do computational studies predict its reactivity in nucleophilic substitutions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing fluoro group at the para position increases the electrophilicity of the adjacent carbonyl carbon, favoring SN2 mechanisms. The chloroacetyl moiety’s LUMO (-1.2 eV) aligns with nucleophilic attack sites .

Q. What strategies address regioselectivity challenges in electrophilic aromatic substitution (EAS)?

  • Directing Groups : The 4-fluoro substituent directs electrophiles to the meta position, while the chloroacetyl group at position 3 further deactivates the ring, reducing competing para substitution .
  • Protection/Deprotection : Temporary protection of the ketone (e.g., as a ketal) prevents undesired EAS pathways .

Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?

  • Acidic Conditions : The chloroacetyl group hydrolyzes to glycolic acid derivatives (t₁/₂ ~2 hr at pH 3).
  • Basic Conditions : Rapid dechlorination occurs (t₁/₂ ~30 min at pH 10), forming 1-[3-(2-hydroxyacetyl)-4-fluorophenyl]ethanone.
  • Aqueous Stability : Storage at -20°C in anhydrous DMSO is recommended for long-term stability .

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